Introduction: The Architectural Significance of a Fused Heterocycle
Introduction: The Architectural Significance of a Fused Heterocycle
An In-depth Technical Guide to the Molecular Structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline
For Researchers, Scientists, and Drug Development Professionals
Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of natural products and pharmacologically active compounds.[1][2] Its rigid, planar aromatic system serves as a versatile foundation for designing molecules that interact with a wide array of biological targets. This guide delves into the specific molecular architecture of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline (C₁₅H₁₇N), a fascinating derivative where the quinoline core is fused with a saturated eight-membered cyclooctane ring.[3]
This fusion imparts a unique three-dimensional character to the otherwise planar quinoline system, creating a structurally complex and conformationally intriguing molecule. Understanding its synthesis, structure, and spectroscopic properties is paramount for chemists aiming to leverage this scaffold in medicinal chemistry, particularly in the development of novel anticancer, anti-inflammatory, antimalarial, and antibacterial agents.[4][5][6] This document provides a detailed exploration of the molecular structure, validated synthetic pathways, and essential analytical characterization of this compound, offering field-proven insights for its application in drug discovery.
Part 1: Molecular Architecture and Conformational Analysis
The core of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline consists of a bicyclic quinoline system annulated with a cyclooctane ring. This unique combination dictates its overall shape and potential for biological interactions.
Structural Foundation: The molecule's foundation is the benzo[b]pyridine (quinoline) moiety, a planar, aromatic system.[7] This is fused to a six-carbon chain which, along with two carbons from the quinoline's benzene ring, forms the eight-membered cyclooctane ring.
Conformational Insights from X-ray Crystallography: While crystal structure data for the parent compound is not readily available, invaluable insights can be drawn from a closely related derivative, 2-Chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline.[8] X-ray diffraction studies of this derivative reveal critical structural features that are largely transferable to the parent molecule:
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Quinoline Core: The fused benzene and pyridine rings of the quinoline group are nearly coplanar, as expected for an aromatic system.[8]
-
Cyclooctane Ring Conformation: The eight-membered hexahydrocycloocta ring is not planar. It adopts a stable twist-boat conformation .[8] This non-planar geometry is a critical feature, as it introduces specific spatial arrangements of the aliphatic protons and dictates the overall three-dimensional topology of the molecule, which is a key factor in receptor binding and pharmacological activity.
The fusion of the rigid aromatic plane with a flexible, puckered aliphatic ring creates a scaffold with distinct spatial domains, an ideal characteristic for exploring structure-activity relationships (SAR) in drug design.
Caption: Molecular structure of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline.
Part 2: Strategic Synthesis Methodologies
The construction of the hexahydrocycloocta[b]quinoline ring system relies on established and robust reactions for quinoline synthesis. The choice of methodology is driven by the availability of starting materials and the desired substitution patterns. The Friedländer annulation is a primary and highly effective method.
Primary Synthetic Route: The Friedländer Annulation
The Friedländer synthesis is a powerful and direct method for constructing quinoline rings, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[9][10] For the target molecule, this translates to the reaction between a 2-aminobenzaldehyde or a related ketone and cyclooctanone.
Causality of Experimental Design: This reaction is typically catalyzed by either acid or base.[11]
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Acid Catalysis: Promotes the initial aldol condensation between the two carbonyl components and the final dehydration step to form the aromatic pyridine ring.
-
Base Catalysis: Facilitates the formation of an enolate from the α-methylene component (cyclooctanone), which then attacks the carbonyl of the 2-aminoaryl component.
Modern variations often employ microwave assistance to dramatically reduce reaction times and improve yields.[9]
Generalized Experimental Protocol (Microwave-Assisted):
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Reactant Charging: In a 10 mL microwave synthesis vial equipped with a magnetic stirrer, combine 2-aminobenzaldehyde (1.0 mmol) and cyclooctanone (1.2 mmol).
-
Catalyst/Solvent Addition: Add a suitable catalyst and solvent system, such as glacial acetic acid (3 mL) or p-toluenesulfonic acid in an inert solvent.[9][12]
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 160 °C) for a short duration (5-20 minutes).[9]
-
Work-up: After cooling, pour the reaction mixture into ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Caption: Workflow for Friedländer Annulation Synthesis.
Alternative Synthetic Routes
While Friedländer synthesis is highly effective, other classical and modern methods can be adapted to produce this scaffold.
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Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound (cyclooctanone) in the presence of a strong base.[1][13] This method initially yields a quinoline-4-carboxylic acid derivative, which can subsequently be decarboxylated to afford the target scaffold.[7][14] The multi-step nature makes it less direct than the Friedländer approach but offers different substitution possibilities.
-
Cycloaddition Reactions: More advanced strategies involve [4+2] cycloaddition (Diels-Alder) reactions.[15][16] These methods can be used to construct the fused quinoline ring system with high regio- and diastereoselectivity, offering access to complex and novel derivatives.[17]
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline requires a combination of modern spectroscopic techniques. The expected data, based on its structure and analysis of similar compounds, are summarized below.[18]
| Technique | Expected Observations |
| Molecular Formula | C₁₅H₁₇N |
| Molecular Weight | 211.30 g/mol [3] |
| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): Multiple signals corresponding to the four protons on the quinoline's benzene ring and one on the pyridine ring. Aliphatic Region (δ 1.5-3.5 ppm): A series of complex, broad multiplets corresponding to the 12 protons on the non-equivalent methylene groups of the puckered cyclooctane ring.[19] |
| ¹³C NMR | Aromatic Region (δ 120-150 ppm): Signals for the 9 carbons of the quinoline core. Aliphatic Region (δ 20-40 ppm): Signals for the 6 carbons of the hexahydro-cyclooctane portion.[18] |
| IR Spectroscopy | ~3050 cm⁻¹: Aromatic C-H stretching. 2850-2950 cm⁻¹: Aliphatic C-H stretching (from the cyclooctane ring). 1500-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations.[20] |
| Mass Spectrometry | (EI-MS): A strong molecular ion (M⁺) peak at m/z 211. (ESI-MS): A prominent protonated molecule ([M+H]⁺) peak at m/z 212. Fragmentation would likely involve loss of alkyl fragments from the cyclooctane ring.[21][22] |
Part 4: Relevance and Application in Drug Development
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for drugs with a vast range of activities.[2][23] The incorporation of the fused cyclooctane ring in 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline provides a key strategic advantage for drug discovery professionals.
A Scaffold for Novel Therapeutics: The rigid, three-dimensional nature of this scaffold makes it an excellent starting point for generating compound libraries. The cyclooctane ring offers multiple points for stereospecific functionalization, allowing for fine-tuning of the molecule's shape and properties to optimize binding affinity and selectivity for specific biological targets like kinases, proteases, or DNA.[4][24][25]
Pharmacological Potential: Derivatives of fused quinolines are actively investigated for a wide spectrum of therapeutic applications:
-
Anticancer Agents: Many quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[4][24]
-
Anti-inflammatory Activity: The quinoline scaffold is present in compounds that modulate inflammatory pathways.[18][26]
-
Antibacterial and Antimalarial Drugs: Historically, quinoline derivatives (e.g., Chloroquine) are among the most important antimalarial drugs, and the scaffold continues to be a source of new antibacterial agents.[2][23]
The development of synthetic routes to novel derivatives of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline opens avenues to explore new chemical space and develop next-generation therapeutics.
Conclusion
6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline is a structurally sophisticated molecule that marries the aromatic planarity of the quinoline core with the three-dimensional complexity of a twist-boat cyclooctane ring. Its synthesis is readily achievable through established methods like the Friedländer annulation, and its structure can be unequivocally confirmed using standard spectroscopic techniques. For researchers in drug development, this fused heterocyclic system represents a valuable and promising scaffold, offering a unique topology for the rational design of novel, potent, and selective therapeutic agents.
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